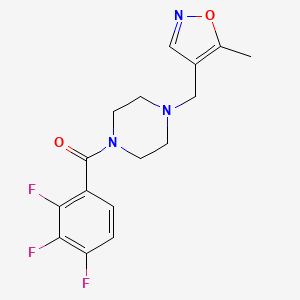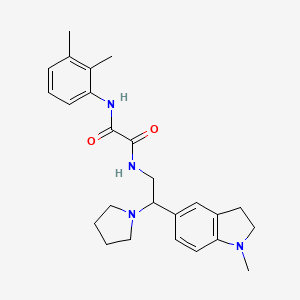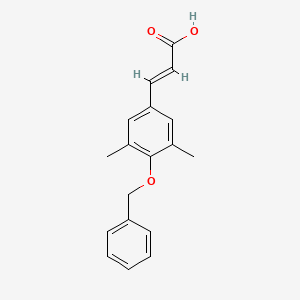
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, also known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a type of chalcone derivative, which is a class of organic compounds that exhibit a wide range of biological activities.
科学的研究の応用
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is in the field of cancer research. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates genes involved in inflammation and cell survival.
生化学的および生理学的効果
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer to cells and animals without causing any adverse effects. However, one of the limitations of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is its low stability, which can lead to degradation over time. This can affect the reproducibility of experiments and the accuracy of results.
将来の方向性
There are several future directions for the research on (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. One of the areas of interest is the development of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid derivatives with improved stability and efficacy can also be explored.
合成法
The synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting chalcone is then subjected to a Wittig reaction with a phosphonium ylide to produce (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. The overall yield of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid synthesis is around 50%, and the purity of the compound can be improved by recrystallization.
特性
IUPAC Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-10-16(8-9-17(19)20)11-14(2)18(13)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWZPZNSASYKB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)
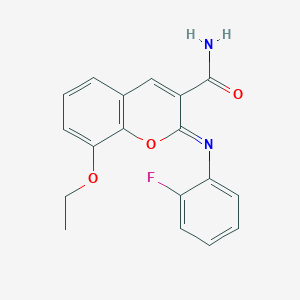
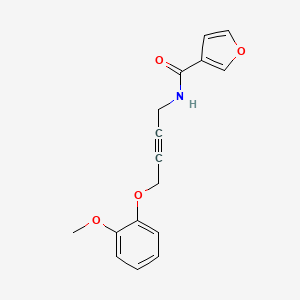
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
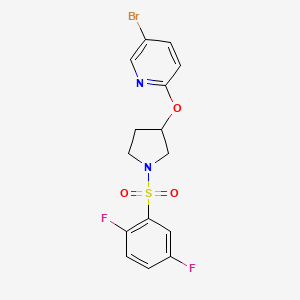
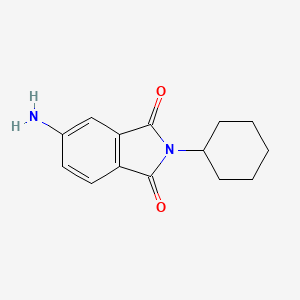
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
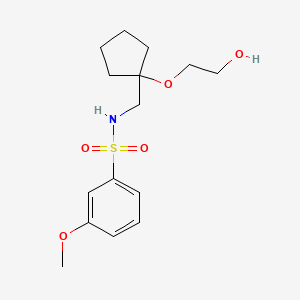
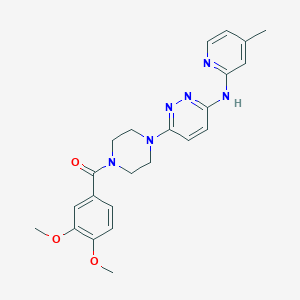
![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)
